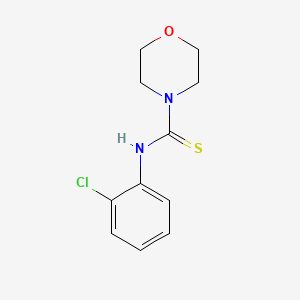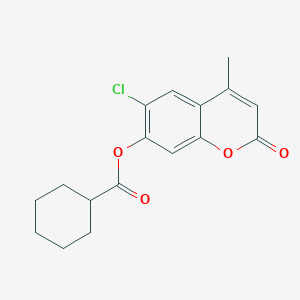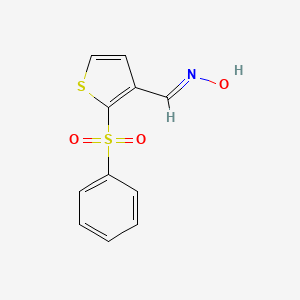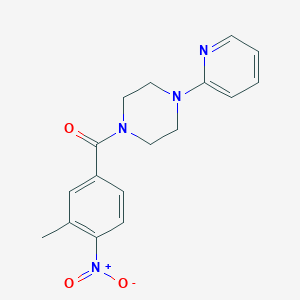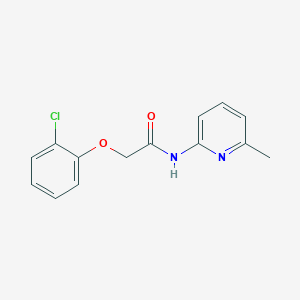
N-(4-bromo-2-methylphenyl)-2-(4-ethylphenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-bromo-2-methylphenyl)-2-(4-ethylphenoxy)acetamide, also known as BMEA, is a chemical compound that has been widely used in scientific research. It is a member of the amide family of compounds and has been studied for its potential applications in various fields, including medicine, agriculture, and material science.
Mecanismo De Acción
The mechanism of action of N-(4-bromo-2-methylphenyl)-2-(4-ethylphenoxy)acetamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes in the body. In particular, N-(4-bromo-2-methylphenyl)-2-(4-ethylphenoxy)acetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are important mediators of inflammation.
Biochemical and Physiological Effects
N-(4-bromo-2-methylphenyl)-2-(4-ethylphenoxy)acetamide has been shown to have a number of biochemical and physiological effects. In particular, it has been shown to have anti-inflammatory and analgesic effects, and has been studied for its potential as a treatment for cancer. N-(4-bromo-2-methylphenyl)-2-(4-ethylphenoxy)acetamide has also been shown to have herbicidal and plant growth regulatory effects, and has been studied for its potential use in agriculture.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(4-bromo-2-methylphenyl)-2-(4-ethylphenoxy)acetamide in lab experiments is its relatively low cost and ease of synthesis. N-(4-bromo-2-methylphenyl)-2-(4-ethylphenoxy)acetamide is also stable and can be stored for extended periods of time. However, one of the limitations of using N-(4-bromo-2-methylphenyl)-2-(4-ethylphenoxy)acetamide in lab experiments is its potential toxicity. N-(4-bromo-2-methylphenyl)-2-(4-ethylphenoxy)acetamide has been shown to be toxic to certain types of cells, and caution should be taken when handling and using this compound.
Direcciones Futuras
There are several future directions for research on N-(4-bromo-2-methylphenyl)-2-(4-ethylphenoxy)acetamide. In medicine, further studies are needed to fully understand the mechanism of action of N-(4-bromo-2-methylphenyl)-2-(4-ethylphenoxy)acetamide and to determine its potential as a treatment for cancer and other diseases. In agriculture, further studies are needed to determine the effectiveness of N-(4-bromo-2-methylphenyl)-2-(4-ethylphenoxy)acetamide as a herbicide and plant growth regulator, and to develop more efficient and environmentally friendly methods for its use. In material science, further studies are needed to explore the potential applications of N-(4-bromo-2-methylphenyl)-2-(4-ethylphenoxy)acetamide as a precursor for the synthesis of various polymers and materials.
Métodos De Síntesis
The synthesis of N-(4-bromo-2-methylphenyl)-2-(4-ethylphenoxy)acetamide involves the reaction of 4-bromo-2-methylphenylamine with 4-ethylphenol in the presence of acetic anhydride. This reaction results in the formation of the intermediate compound, N-(4-bromo-2-methylphenyl)-4-ethylphenol-2-acetamide, which is then reacted with chloroacetyl chloride to form the final product, N-(4-bromo-2-methylphenyl)-2-(4-ethylphenoxy)acetamide.
Aplicaciones Científicas De Investigación
N-(4-bromo-2-methylphenyl)-2-(4-ethylphenoxy)acetamide has been widely used in scientific research due to its potential applications in various fields. In medicine, N-(4-bromo-2-methylphenyl)-2-(4-ethylphenoxy)acetamide has been studied for its potential as an anti-inflammatory agent and as a treatment for cancer. In agriculture, N-(4-bromo-2-methylphenyl)-2-(4-ethylphenoxy)acetamide has been studied for its potential as a herbicide and as a plant growth regulator. In material science, N-(4-bromo-2-methylphenyl)-2-(4-ethylphenoxy)acetamide has been studied for its potential as a precursor for the synthesis of various polymers and materials.
Propiedades
IUPAC Name |
N-(4-bromo-2-methylphenyl)-2-(4-ethylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNO2/c1-3-13-4-7-15(8-5-13)21-11-17(20)19-16-9-6-14(18)10-12(16)2/h4-10H,3,11H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJEZIROSMGVIGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(=O)NC2=C(C=C(C=C2)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromo-2-methylphenyl)-2-(4-ethylphenoxy)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-({[1-(4-ethoxyphenyl)-1H-tetrazol-5-yl]thio}acetyl)morpholine](/img/structure/B5798098.png)
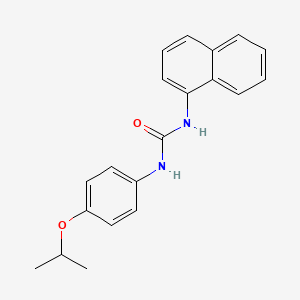
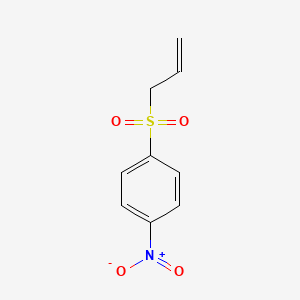
![1-{[5-(2-chlorophenyl)-2-furyl]methyl}-4-methylpiperazine](/img/structure/B5798109.png)
![1-(thieno[3,2-b][1]benzothien-2-ylcarbonyl)piperidine](/img/structure/B5798115.png)
![methyl 2-[(3-formyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)amino]benzoate](/img/structure/B5798125.png)
